Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction. A common approach involves reacting 6-bromopyridine-3-carboxylic acid with a suitable amine to form the corresponding amide.
Coupling Reactions: The final step involves coupling the azetidine derivative with the bromopyridine amide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for scale-up. This includes:
Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the bromopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom, using reducing agents such as lithium aluminum hydride or palladium on carbon.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of azides, amines, or thioethers.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its structural features enable interactions with biological targets, making it useful in the development of inhibitors or modulators for enzymes and receptors.
Industry
In the materials science industry, the compound can be utilized in the synthesis of polymers and advanced materials. Its functional groups allow for cross-linking and modification, leading to materials with desirable properties such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromopyridine moiety can engage in π-π stacking interactions, while the azetidine ring can provide rigidity and spatial orientation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate: Similar in structure but lacks the pyridine moiety.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Contains a piperidine ring instead of the bromopyridine moiety.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Features a methylsulfonyl group instead of the bromopyridine moiety.
Uniqueness
Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-11(9-19)18(4)13(20)10-5-6-12(16)17-7-10/h5-7,11H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGYPRGSQNGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.